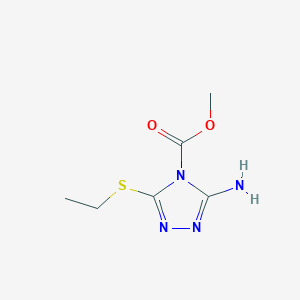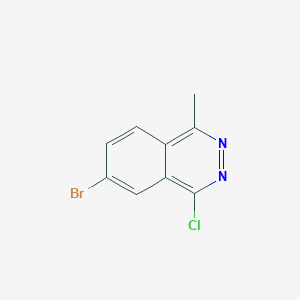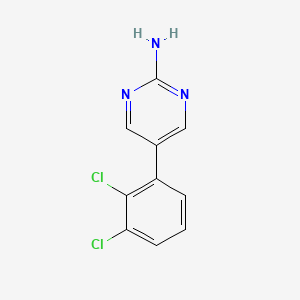
methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of ethylthio-substituted triazoles with methylating agents. One common method is the cyclization of appropriate hydrazides with carbon disulfide, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
- Methyl 3-amino-5-(phenylthio)-4H-1,2,4-triazole-4-carboxylate
- Methyl 3-amino-5-(butylthio)-4H-1,2,4-triazole-4-carboxylate
Uniqueness
Methyl 3-amino-5-(ethylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to its specific ethylthio substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and binding affinity compared to other similar compounds.
特性
分子式 |
C6H10N4O2S |
|---|---|
分子量 |
202.24 g/mol |
IUPAC名 |
methyl 3-amino-5-ethylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C6H10N4O2S/c1-3-13-5-9-8-4(7)10(5)6(11)12-2/h3H2,1-2H3,(H2,7,8) |
InChIキー |
ZNQGDULSVPDLJP-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NN=C(N1C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)




